2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid
Übersicht
Beschreibung
“2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid” is a chemical compound with the CAS Number: 848316-24-5 . It has a molecular weight of 262.27 and its IUPAC name is { [4- (2-oxo-1-pyrrolidinyl)benzoyl]amino}acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H14N2O4/c16-11-2-1-7-15 (11)10-5-3-9 (4-6-10)13 (19)14-8-12 (17)18/h3-6H,1-2,7-8H2, (H,14,19) (H,17,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 262.27 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds:
- Ghandi, Zarezadeh, and Taheri (2010) described the use of a bifunctional formyl-acid, similar in structure to the compound , for the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides under Ugi conditions (Ghandi, Zarezadeh, & Taheri, 2010).
Study of Intermolecular Interactions:
- Góra, Grabowski, and Leszczynski (2005) investigated the hydrogen bonds in dimers of related compounds, providing insight into how molecular structures like pyrrole-2-carboxylic acid influence the formation of hydrogen bonds (Góra, Grabowski, & Leszczynski, 2005).
Development of Anticancer and Antimicrobial Agents:
- Kairytė et al. (2022) explored the use of a compound structurally similar to 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid in the synthesis of derivatives with potential anticancer and antimicrobial activity (Kairytė et al., 2022).
Study of Molecular Properties:
- Bouklah, Harek, Touzani, Hammouti, and Harek (2012) conducted DFT and quantum-chemical calculations on compounds including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, shedding light on the electronic properties and molecular densities of such molecules (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Fluorescence Binding Studies:
- Meng, Zhu, Zhao, Yu, and Lin (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, relevant to understanding the binding properties of similar compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-2-1-7-15(11)10-5-3-9(4-6-10)13(19)14-8-12(17)18/h3-6H,1-2,7-8H2,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGBAJPFYGVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.